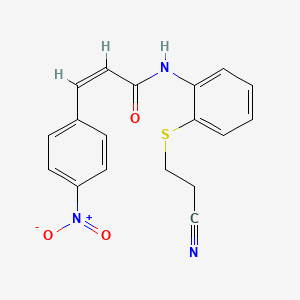
(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide, commonly known as CETA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CETA is a member of the acrylamide family and is a yellow crystalline powder. It is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.
Applications De Recherche Scientifique
Corrosion Inhibition
The synthesis and characterization of new acrylamide derivatives, including compounds similar to (Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide, have been explored for their potential as corrosion inhibitors in nitric acid solutions of copper. Research by Ahmed Abu-Rayyan et al. (2022) indicated these compounds' effectiveness in corrosion protection, achieving efficiencies up to 86.1%. The study utilized chemical and electrochemical methods to demonstrate the compounds' roles as mixed-type inhibitors, supported by theoretical computations and experimental findings through density functional theory (DFT) and Monte Carlo simulations.
Antiproliferative Activity
In another study focusing on the synthesis and characterization of N-(4-nitrophenyl)acrylamide, a compound structurally related to this compound, E. Tanış et al. (2019) investigated the compound's antiproliferative activity. The research included in vitro cytotoxicity studies on HeLa cell lines, revealing a half maximal inhibitory concentration value of 1 mM, suggesting low toxicity on cancer cells and potential for biomedical research applications.
Heavy Metal Ion Uptake
Research on poly(methacrylic acid), poly(acrylamide), and poly(3-acrylamidopropyltrimethyl ammonium chloride) hydrogels, as studied by R. Javed et al. (2018), highlighted their ability to absorb and remove heavy metal ions from aqueous media. These hydrogels' potential for converting absorbed metal ions into metal nanoparticles suggests innovative applications in catalyst system generation for environmental remediation.
Nanoparticle Support for Catalysis
The synthesis of ZnO nanoparticles on zeolites for the degradation of 4-nitrophenol, as researched by M. Khatamian et al. (2012), represents another application. This study demonstrated the nanoparticles' catalytic activity under ambient visible light, offering a promising approach for environmental pollutant degradation.
Drug Delivery Systems
The development of thermoresponsive polymers, such as poly(N-isopropyl acrylamide) for drug delivery applications, was explored by A. Convertine et al. (2004). Their research on controlled polymerization processes highlights the potential for creating responsive drug delivery systems that can be precisely modulated.
Propriétés
IUPAC Name |
(Z)-N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c19-12-3-13-25-17-5-2-1-4-16(17)20-18(22)11-8-14-6-9-15(10-7-14)21(23)24/h1-2,4-11H,3,13H2,(H,20,22)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVAHYMRPROTKE-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])SCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C\C2=CC=C(C=C2)[N+](=O)[O-])SCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

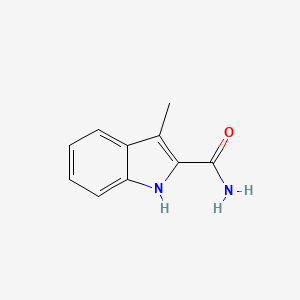
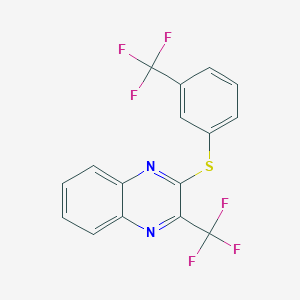
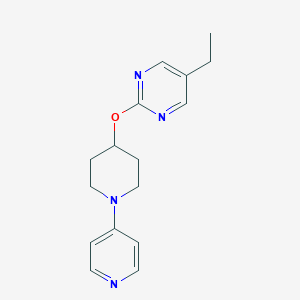
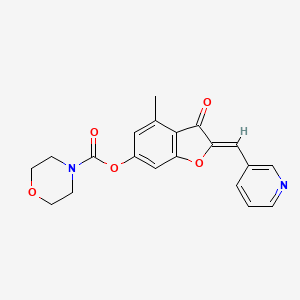
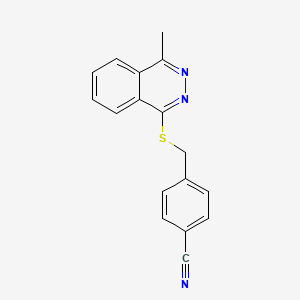
![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2743933.png)
![N-(2,5-dichlorophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2743934.png)
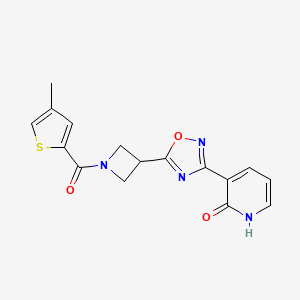
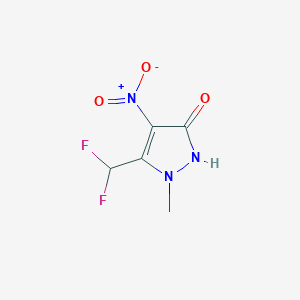
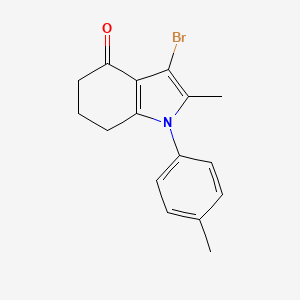
![1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/no-structure.png)
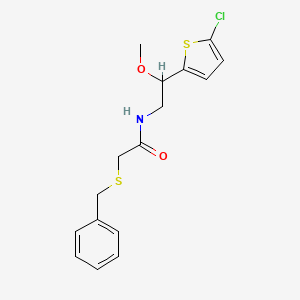
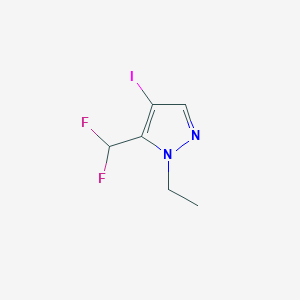
![2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile](/img/structure/B2743945.png)